molecular formula C11H10BrF5O2 B14073089 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B14073089
M. Wt: 349.09 g/mol
InChI Key: SMIXJWWOTANWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, and methoxy groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Halogenation: Introduction of bromine into the propyl chain.

    Methoxylation: Addition of difluoromethoxy and trifluoromethoxy groups to the benzene ring.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

1-(3-bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2

InChI Key

SMIXJWWOTANWMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCBr

Origin of Product

United States

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